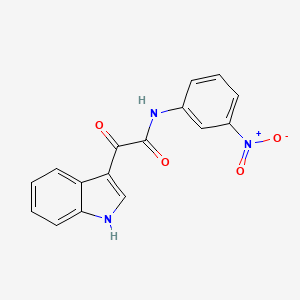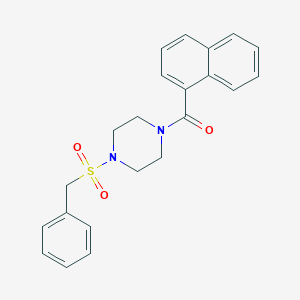![molecular formula C14H16N2O B12484135 1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B12484135.png)
1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol is an organic compound that features both phenyl and pyridine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both aromatic rings and an amino alcohol functional group makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol typically involves the reaction of 2-aminopyridine with a suitable phenyl-substituted epoxide or halohydrin. One common method involves the nucleophilic attack of 2-aminopyridine on phenyl glycidol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary or secondary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of both phenyl and pyridine rings allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. The amino alcohol group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but lacks the amino group.
1-Phenyl-2-(pyridin-2-yl)ethanone: Contains a carbonyl group instead of an amino alcohol.
N-(2-Pyridinylmethyl)aniline: Similar structure but lacks the hydroxyl group.
Uniqueness
1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-phenyl-2-(pyridin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H16N2O/c17-14(12-6-2-1-3-7-12)11-15-10-13-8-4-5-9-16-13/h1-9,14-15,17H,10-11H2 |
InChI Key |
GGLNJIYDKMKAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)

![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)

![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)
![Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484101.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12484116.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12484122.png)
![N~2~-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484130.png)

